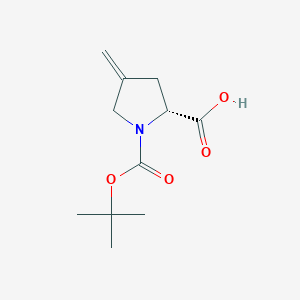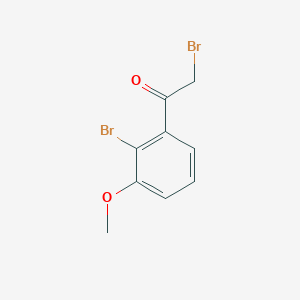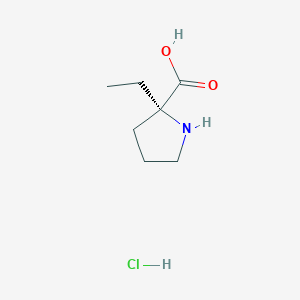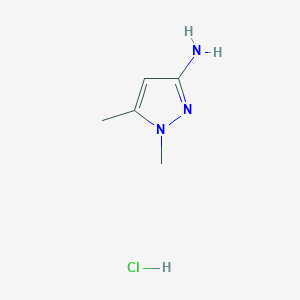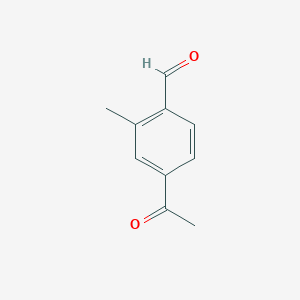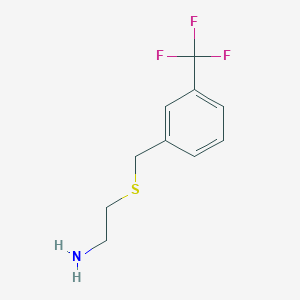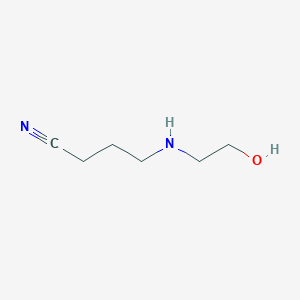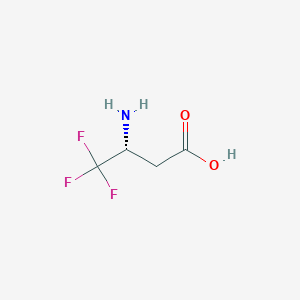
(R)-3-Amino-4,4,4-trifluorobutanoic acid
Overview
Description
“®-3-Amino-4,4,4-trifluorobutanoic acid” is a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH). The “R” in its name indicates the configuration of the chiral center in the molecule . The trifluorobutanoic acid part suggests that the compound has a four-carbon chain with three fluorine atoms attached to the terminal carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could potentially influence the compound’s overall shape and properties due to the high electronegativity of fluorine .
Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in various chemical reactions. The amino group might act as a base, accepting a proton, while the carboxylic acid group could act as an acid, donating a proton . The trifluoromethyl group could also influence the compound’s reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly electronegative fluorine atoms could result in unique properties compared to other similar compounds .
Scientific Research Applications
Synthesis Techniques
- A method for asymmetric synthesis of (R)-3-amino-4,4,4-trifluorobutanoic acid has been developed, demonstrating high chemical yield and enantioselectivity. This technique is practical for large-scale synthesis, indicating its potential for industrial applications (Soloshonok et al., 2006).
Bioisostere in Drug Design
- Derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in demand as bioisosteres of leucine in drug design. A method specifically for large-scale preparation of these derivatives has been disclosed, underlining its significance in pharmaceutical research (Han et al., 2019).
Enantioselective Synthesis
- Efficient enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been achieved, highlighting the compound's importance in stereochemistry and potential pharmaceutical applications (Jiang et al., 2003).
Stereoselective Syntheses
- The stereoselective syntheses of β-trifluoromethyl-β-amino ester, β lactams, and β-amino ketones from oxazolidine derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol have been reported. This includes a short synthesis of (R)-3-amino-4,4,4-trifluorobutanoic acid, demonstrating its versatility in creating various fluorinated compounds (Huguenot & Brigaud, 2006).
Asymmetric Mannich Reaction
- The asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives allows the stereodivergent synthesis of both (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. This showcases the compound's role in asymmetric synthesis and stereochemistry (Shibata et al., 2014).
Chemoenzymatic Synthesis
- Chemoenzymatic synthesis methods have been developed for both (R)- and (S)-4-amino-3-methylbutanoic acids, highlighting the potential of (R)-3-amino-4,4,4-trifluorobutanoic acid in enzymatic reactions and its importance in the synthesis of other related compounds (Andruszkiewicz et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3R)-3-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQOEWWPPJVII-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4,4,4-trifluorobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key advantages of using the Mannich-type reaction for synthesizing (R)-3-Amino-4,4,4-trifluorobutanoic acid precursors?
A1: Research indicates that the Mannich-type reaction, involving a chiral fluorinated iminium ion, offers superior results compared to the Reformatsky-type reaction when synthesizing (R)-3-Amino-4,4,4-trifluorobutanoic acid precursors. This method demonstrates both higher yields and improved stereoselectivity (diastereomeric ratios up to 96:4). [, ] This enhanced stereoselectivity is particularly valuable for obtaining the desired enantiomer of the target compound.
Q2: What synthetic routes are available for the preparation of (R)-3-Amino-4,4,4-trifluorobutanoic acid?
A2: The synthesis of (R)-3-Amino-4,4,4-trifluorobutanoic acid can be achieved through distinct enantioselective pathways. One approach leverages biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate as a key step. [, ] Alternatively, another method employs enantioselective biomimetic transamination of 4,4,4-Trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide to produce the target compound. [, ] These distinct strategies offer flexibility in synthetic design and potentially impact the overall yield and purity of the final product.
Q3: Besides (R)-3-Amino-4,4,4-trifluorobutanoic acid, what other valuable compounds can be synthesized using 2-trifluoromethyl-1,3-oxazolidines as starting materials?
A3: 2-Trifluoromethyl-1,3-oxazolidines serve as versatile building blocks for accessing a range of fluorinated compounds. Researchers have successfully utilized these oxazolidines, particularly those derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol, to prepare various β-trifluoromethyl-β-amino acid derivatives, β-lactams, and β-amino ketones. [, ] Furthermore, these synthetic pathways enable the preparation of novel enantiopure unprotected fluorinated β-amino ketones and their corresponding γ-amino alcohols, highlighting the broader utility of this approach in medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid](/img/structure/B3039971.png)
